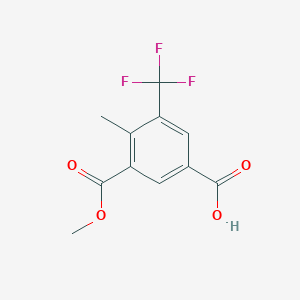

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O4 It is a derivative of benzoic acid, characterized by the presence of methoxycarbonyl, methyl, and trifluoromethyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Formation of a diazonium salt from the amino group.

Sandmeyer Reaction: Replacement of the diazonium group with a trifluoromethyl group.

Esterification: Introduction of the methoxycarbonyl group.

Methylation: Addition of the methyl group to the benzene ring.

Each step requires specific reaction conditions, such as the use of acids, bases, and catalysts, as well as controlled temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale operations, ensuring safety and cost-effectiveness, and implementing purification techniques such as crystallization and chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The trifluoromethyl group is known to significantly influence the pharmacokinetic properties of drugs. Compounds containing this group often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design.

- Case Study: FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights their role as crucial pharmacophores. The presence of such groups in drug candidates can lead to improved efficacy and reduced toxicity . For instance, the incorporation of similar structures has been noted in the synthesis of novel analgesics and anti-inflammatory agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid serves as an intermediate in the synthesis of more complex molecules. The compound's unique structure allows it to participate in various chemical reactions, facilitating the development of new APIs.

- Synthetic Methodologies

Recent studies have focused on developing efficient synthetic routes for producing this compound, emphasizing its utility in creating derivatives with enhanced biological activity . For example, it can be used as a starting material for synthesizing isoxazole derivatives that possess significant anti-inflammatory properties.

Agrochemical Applications

The compound's chemical structure also lends itself to applications in agrochemicals, particularly as a building block for herbicides and insecticides.

Insecticide Development

Research indicates that compounds with trifluoromethyl groups can exhibit potent insecticidal activity. This has led to the exploration of 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid in the development of new insecticides that selectively target pests while minimizing harm to beneficial organisms .

- Case Study: Fluralaner

Fluralaner, a systemic insecticide, utilizes similar chemical principles where trifluoromethyl groups enhance its efficacy against ectoparasites in mammals. The synthesis pathways involving trifluoromethylated benzoic acids have shown promising results in achieving high yields and selectivity .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for APIs; enhances drug efficacy |

| Agrochemicals | Building block for insecticides and herbicides |

| Synthetic Methodologies | Efficient synthesis routes for complex derivatives |

Wirkmechanismus

The mechanism of action of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid: Similar structure but with different positioning of the functional groups.

Uniqueness

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the methoxycarbonyl and methyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Biologische Aktivität

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid (CAS No. 2368845-02-5) is a synthetic compound belonging to the class of benzoic acid derivatives. Its unique structure, featuring trifluoromethyl and methoxycarbonyl substituents, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₉F₃O₄

- Molecular Weight : 262.18 g/mol

- CAS Number : 2368845-02-5

- Boiling Point : Not available

Biological Activity Overview

Research on the biological activity of 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid indicates several areas of interest, particularly in antiprotozoal activity and potential anti-cancer properties.

Antiprotozoal Activity

A significant study highlighted the antiprotozoal properties of various benzoic acid derivatives, including those with trifluoromethyl and methoxycarbonyl groups. The compound exhibited notable potency against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) analysis indicated that the presence of the methoxycarbonyl group significantly enhances biological efficacy.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid | E. histolytica | <0.050 |

| 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid | G. intestinalis | <0.050 |

| 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid | T. vaginalis | <0.070 |

The results suggest that modifications to the benzoic acid structure can lead to enhanced antiprotozoal activity, making this compound a candidate for further development in treating protozoan infections .

Anti-Cancer Potential

In addition to its antiprotozoal effects, preliminary studies have suggested potential anti-cancer properties. Compounds similar to 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid have been evaluated for their effects on cell proliferation in various cancer cell lines.

A study demonstrated that derivatives with trifluoromethyl groups showed significant inhibition of cancer cell growth, indicating that this structural feature may be crucial for biological activity.

Case Studies

-

Study on Antiparasitic Activity :

A comprehensive study evaluated a series of benzoic acid derivatives against E. histolytica, revealing that compounds with methoxy and trifluoromethyl substitutions had enhanced potency compared to standard treatments . -

Cancer Cell Line Evaluation :

In vitro tests on several cancer cell lines showed that derivatives similar to 3-(methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid inhibited cell proliferation significantly, suggesting a mechanism that warrants further exploration .

Eigenschaften

IUPAC Name |

3-methoxycarbonyl-4-methyl-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-5-7(10(17)18-2)3-6(9(15)16)4-8(5)11(12,13)14/h3-4H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICRZGJDYXWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.